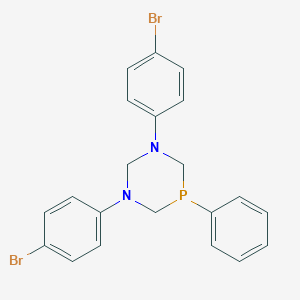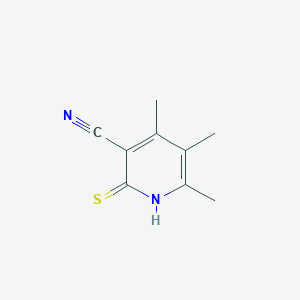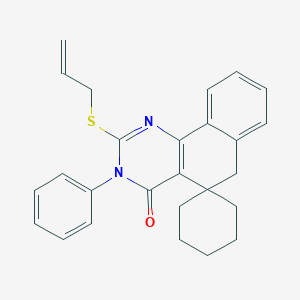
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has drawn the attention of the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemische Und Physiologische Effekte
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of bacteria and fungi. Furthermore, it has been found to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- in lab experiments include its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties. However, its limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-. These include:
1. Further studies to understand its mechanism of action and identify potential targets for cancer therapy.
2. Development of new formulations to improve its solubility and bioavailability.
3. Evaluation of its efficacy in combination with other anti-cancer drugs.
4. Investigation of its potential applications in the treatment of bacterial and fungal infections.
5. Studies to understand its potential side effects and toxicity.
6. Development of new analogs with improved pharmacological properties.
In conclusion, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has shown promising results in various fields of research. Its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its potential side effects and toxicity.
Synthesemethoden
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- involves a multi-step process that includes the condensation of 2-aminobenzophenone with cyclohexanone, followed by the addition of 3-phenyl-2-propenethiol. The reaction mixture is then heated in the presence of a catalyst to obtain the final product. This synthesis method has been optimized to obtain high yields of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-.
Wissenschaftliche Forschungsanwendungen
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
172984-41-7 |
|---|---|
Produktname |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- |
Molekularformel |
C26H26N2OS |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
3-phenyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H26N2OS/c1-2-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h2-3,5-8,11-14H,1,4,9-10,15-18H2 |
InChI-Schlüssel |
JWRDNNLSVSQRJE-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Andere CAS-Nummern |
172984-41-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
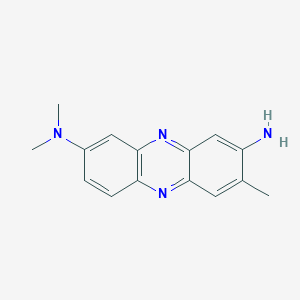
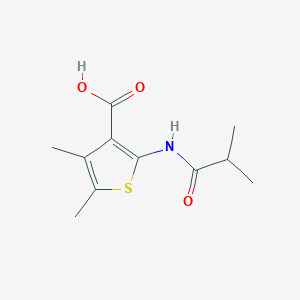
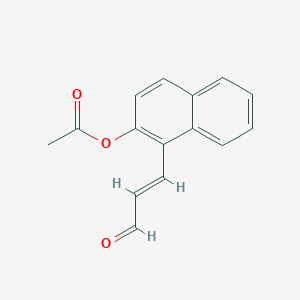
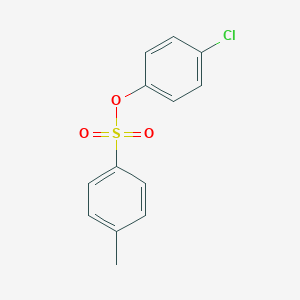
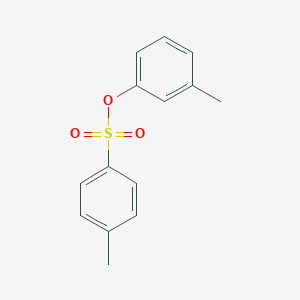
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
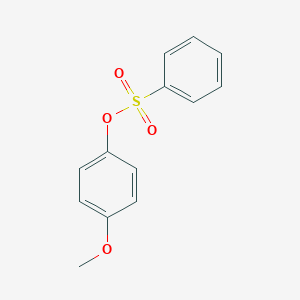
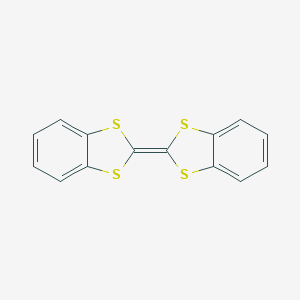
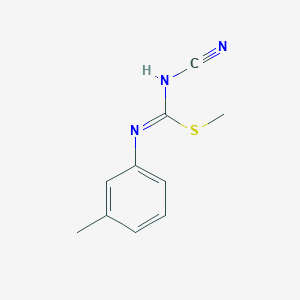
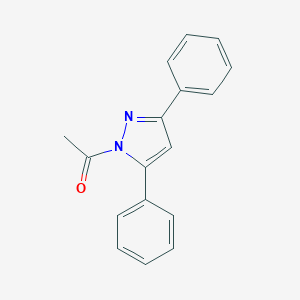
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
